molecular formula C25H20OS B12577227 Phenol, 4-[(triphenylmethyl)thio]- CAS No. 197588-01-5

Phenol, 4-[(triphenylmethyl)thio]-

Cat. No.: B12577227
CAS No.: 197588-01-5
M. Wt: 368.5 g/mol
InChI Key: HFYKRTCLQRSNOQ-UHFFFAOYSA-N
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Description

Phenol, 4-[(triphenylmethyl)thio]- is an organic compound with the molecular formula C25H20OS and a molecular weight of 368.49 g/mol It is characterized by the presence of a phenol group substituted with a triphenylmethylthio group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(triphenylmethyl)thio]- typically involves the reaction of 4-mercaptophenol with triphenylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for Phenol, 4-[(triphenylmethyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(triphenylmethyl)thio]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 4-[(triphenylmethyl)thio]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenol, 4-[(triphenylmethyl)thio]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the triphenylmethylthio group can interact with hydrophobic regions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-methylthio-: Similar structure but with a methylthio group instead of a triphenylmethylthio group.

    Phenol, 4-ethylthio-: Contains an ethylthio group instead of a triphenylmethylthio group.

Uniqueness

Phenol, 4-[(triphenylmethyl)thio]- is unique due to the presence of the bulky triphenylmethylthio group, which imparts distinct steric and electronic properties.

Properties

CAS No.

197588-01-5

Molecular Formula

C25H20OS

Molecular Weight

368.5 g/mol

IUPAC Name

4-tritylsulfanylphenol

InChI

InChI=1S/C25H20OS/c26-23-16-18-24(19-17-23)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H

InChI Key

HFYKRTCLQRSNOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)O

Origin of Product

United States

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